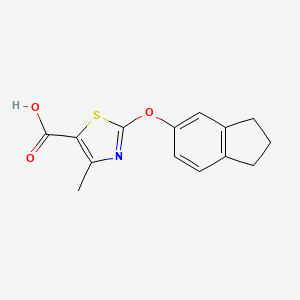

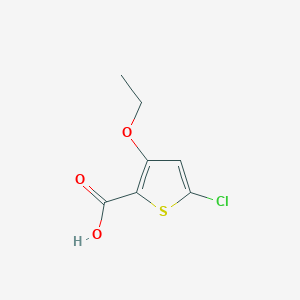

![molecular formula C15H15N3O B2508567 2-[2-(4-氨基苯基)-1H-1,3-苯并二唑-1-基]乙醇 CAS No. 379714-39-3](/img/structure/B2508567.png)

2-[2-(4-氨基苯基)-1H-1,3-苯并二唑-1-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol" is closely related to a class of compounds known as 2-(4-aminophenyl)benzothiazoles, which have been identified as potent and highly selective antitumor agents. These compounds have shown significant activity against certain carcinoma cell lines and have been the subject of various studies to understand their mechanism of action, synthesis, and potential as therapeutic agents .

Synthesis Analysis

The synthesis of related 2-(4-aminophenyl)benzothiazoles involves the reaction of 2-aminophenol or 2-aminothiophenol with ketones to yield a mixture of isomeric compounds, which can be characterized by NMR spectroscopy and X-ray crystallography . The synthesis of water-soluble prodrugs has also been explored to improve bioavailability, where amino acid prodrugs are conjugated to the primary amine function of the benzothiazoles . These prodrugs are designed to revert quantitatively to the parent molecule, ensuring that the active compound is released in vivo .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using NMR spectroscopy and X-ray crystallography. These techniques have allowed researchers to confirm the structures of various isomeric compounds and understand the relationship between structure and activity . The presence of substituents on the benzothiazole nucleus, such as halogen atoms or methyl groups, has been found to enhance the potency of these compounds against sensitive breast cancer cell lines .

Chemical Reactions Analysis

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be mediated through the formation of DNA adducts in sensitive tumor cells. These adducts result from the biotransformation of the compounds by cytochrome P450 1A1, which is selectively induced in sensitive carcinoma cells . The formation of DNA adducts has been observed both in vitro and in vivo, and the pattern of adduct formation can distinguish between sensitive and resistant tumor phenotypes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-aminophenyl)benzothiazoles, such as lipophilicity, have been a concern for drug formulation and bioavailability. To address this, prodrugs with improved aqueous solubility have been synthesized. These prodrugs are chemically stable and can revert to the parent molecule, ensuring that the active drug is available for therapeutic action . The selective induction of cytochrome P450 1A1 by these compounds in sensitive cells is a critical aspect of their mechanism of action, as it leads to the metabolic activation of the molecule and subsequent antitumor effects .

科学研究应用

合成与结构研究

- 该化合物参与异构苯并[1,4]恶嗪和苯并噻唑啉的合成,使用核磁共振光谱和 X 射线晶体学表征 (Santes 等人,1999).

抗肿瘤活性

- 2-(4-氨基苯基)苯并噻唑的衍生物,包括该化合物,已在体外对各种人肿瘤细胞系显示出潜在的抗肿瘤活性 (Yurttaş 等人,2015)。

药理学应用

- 它用于定量构效关系 (QSAR) 测定,特别是在研究具有 H1 抗组胺活性的衍生物时 (Brzezińska 等人,2003)。

微波介导合成

- 该化合物参与微波介导合成,特别是在创建杂环化合物如吡唑并[1,5-a]嘧啶和[1,2,4]-三唑并[1,5-a]嘧啶衍生物时 (Darweesh 等人,2016)。

光物理特性

- 其衍生物已被合成以研究光物理性质,例如激发态分子内质子转移和双重发射特性 (Padalkar 等人,2011)。

抗菌和抗真菌活性

- 该化合物的某些衍生物表现出抗菌和抗真菌活性,与氯霉素和两性霉素 B 等药用标准相当 (Pejchal 等人,2015)。

抗肿瘤治疗中的前药评估

- 新型抗肿瘤 2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药,该化合物的衍生物,显示出在癌症治疗中进行临床评估的潜力 (Bradshaw 等人,2002)。

作用机制

安全和危害

属性

IUPAC Name |

2-[2-(4-aminophenyl)benzimidazol-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-12-7-5-11(6-8-12)15-17-13-3-1-2-4-14(13)18(15)9-10-19/h1-8,19H,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEIWQIIAZBCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

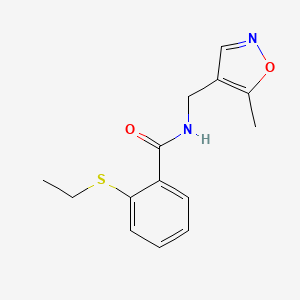

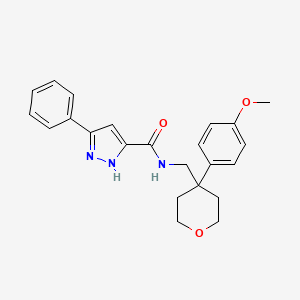

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

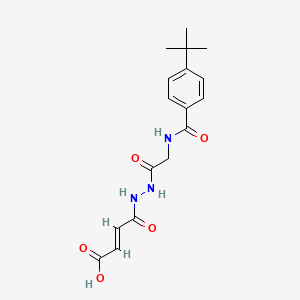

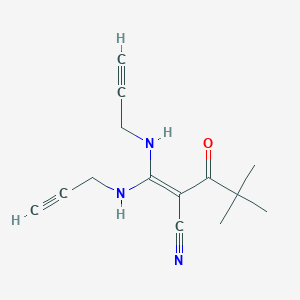

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

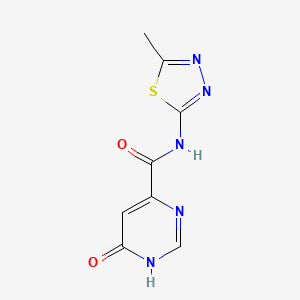

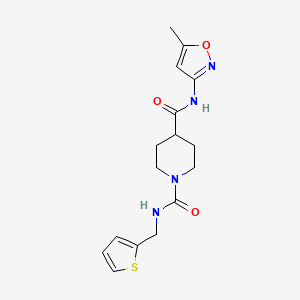

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)